2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
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Overview
Description
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with a suitable amine under cyclization conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to promote cyclization. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrrolo[3,4-b]pyridine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrrolopyrazine Derivatives: Compounds with a similar pyrrole ring but different substituents and biological properties.
Uniqueness
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in medicinal chemistry and related fields.
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-7-2-1-5-3-9-4-6(5)10-7;/h1-2,9H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBAZJPSODKCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1841081-37-5 |
Source
|
Record name | 2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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